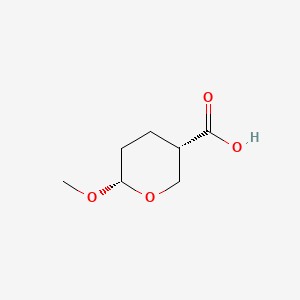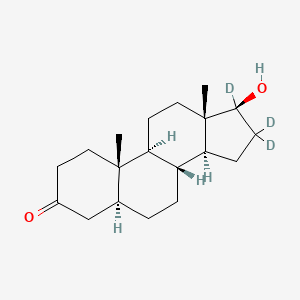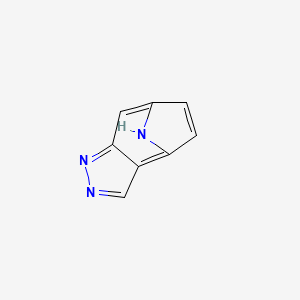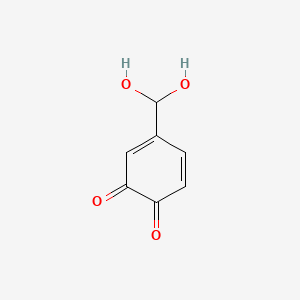![molecular formula C23H39NO19 B13835127 Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
Gal(b1-4)[NeuAc(a2-6)]a-Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gal(b1-4)[NeuAc(a2-6)]a-Glc typically involves the stepwise assembly of the monosaccharide units. The process begins with the protection of hydroxyl groups on the monosaccharides, followed by glycosylation reactions to form the glycosidic bonds. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this trisaccharide often employs enzymatic methods due to their specificity and efficiency. Enzymes such as sialyltransferases and galactosyltransferases are used to catalyze the formation of the glycosidic bonds under mild conditions, resulting in high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Gal(b1-4)[NeuAc(a2-6)]a-Glc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original trisaccharide, such as oxidized or reduced forms, and substituted analogs .
Wissenschaftliche Forschungsanwendungen
Gal(b1-4)[NeuAc(a2-6)]a-Glc has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a crucial role in cell-cell recognition and signaling, particularly in the immune system.
Wirkmechanismus
The mechanism of action of Gal(b1-4)[NeuAc(a2-6)]a-Glc involves its interaction with specific receptors on the surface of cells. For example, it binds to hemagglutinin on the surface of influenza viruses, preventing the virus from attaching to and entering host cells. This interaction is mediated by the sialic acid moiety, which is recognized by the viral protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neu5Ac-α-(2,3)-Gal-β-(1-4)-GlcNAc: Similar structure but with a different linkage between sialic acid and galactose.
Gal-β-(1-3)-GlcNAc: Lacks the sialic acid moiety.
Neu5Ac-α-(2,6)-Gal-β-(1-3)-GlcNAc: Different linkage between galactose and glucose.
Uniqueness
Gal(b1-4)[NeuAc(a2-6)]a-Glc is unique due to its specific linkage pattern, which confers distinct biological properties. Its ability to inhibit influenza virus binding makes it particularly valuable in antiviral research .
Eigenschaften
Molekularformel |
C23H39NO19 |
|---|---|
Molekulargewicht |
633.6 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-18(15(33)16(34)20(36)40-10)42-21-17(35)14(32)13(31)9(4-26)41-21/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20-,21-,23+/m0/s1 |
InChI-Schlüssel |
XTRZUYGELACENT-YKZMYXNPSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


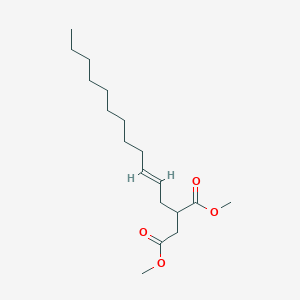
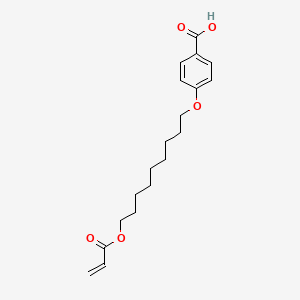
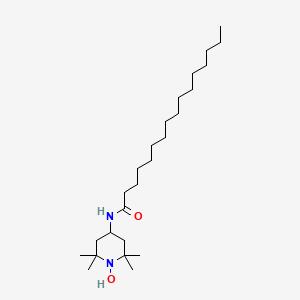
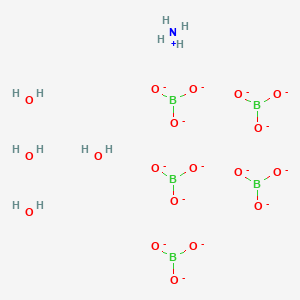
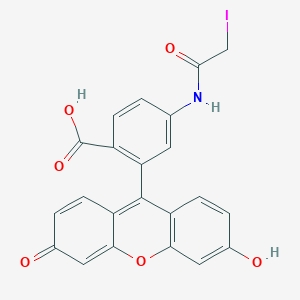
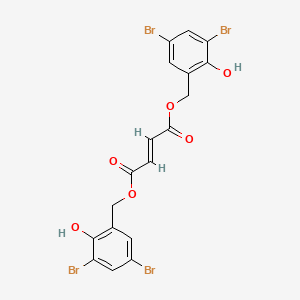
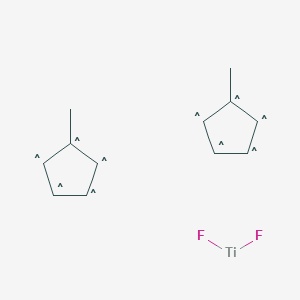
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
